An In-depth Technical Guide to 4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-ol: Core Properties and Emerging Therapeutic Potential
An In-depth Technical Guide to 4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-ol: Core Properties and Emerging Therapeutic Potential
This technical guide provides a comprehensive overview of the fundamental properties of 4-(morpholin-4-yl)-1,2,5-thiadiazol-3-ol, a heterocyclic compound of significant interest in medicinal chemistry. Primarily recognized as a key intermediate in the synthesis of the beta-adrenergic antagonist Timolol, emerging structure-activity relationship (SAR) studies of analogous 1,2,5-thiadiazole derivatives suggest a potential, yet unexplored, role for this molecule as a muscarinic agonist. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its chemical and physical characteristics, established synthetic routes, and a forward-looking perspective on its pharmacological possibilities.
Section 1: Core Chemical and Physical Properties
4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-ol is a white to off-white solid organic compound.[1] Its core structure consists of a 1,2,5-thiadiazole ring substituted with a hydroxyl group at the 3-position and a morpholine ring at the 4-position. The presence of both a hydrogen bond donor (hydroxyl group) and acceptor (morpholine nitrogen and oxygen), along with the electron-rich thiadiazole ring, underpins its chemical reactivity and potential biological interactions.
A summary of its key identifiers and physicochemical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of 4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-ol
| Property | Value | Source(s) |
| IUPAC Name | 4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-ol | [2] |
| CAS Number | 30165-97-0 | [1][2][3][4][5][6] |
| Molecular Formula | C₆H₉N₃O₂S | [1][2][3] |
| Molecular Weight | 187.22 g/mol | [1][2][3] |
| Appearance | White to Off-White Solid | [1] |
| Melting Point | 196-204 °C | [1][4] |
| Boiling Point | 336.6 °C at 760 mmHg (Predicted) | [7] |
| Solubility | DMSO (Slightly), Methanol (Slightly, Heated and Sonicated) | [1] |
| pKa | 6.20 ± 0.40 (Predicted) | [1] |
Spectroscopic data are crucial for the unambiguous identification and characterization of this compound. While full spectra are proprietary to databases, key spectral identifiers are available and essential for quality control in synthetic applications.
-
Mass Spectrometry: The exact mass is reported as 187.041548 g/mol .[8]
-
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: Spectroscopic data, including 1H NMR, 13C NMR, and IR, are available in spectral databases for reference.[9]
Section 2: Established Role as a Pharmaceutical Intermediate
The primary and well-documented application of 4-(morpholin-4-yl)-1,2,5-thiadiazol-3-ol is its function as a pivotal intermediate in the industrial synthesis of Timolol.[1][6] Timolol is a non-selective beta-adrenergic receptor blocker used in the treatment of glaucoma, hypertension, and angina pectoris.
The synthesis of Timolol from this intermediate generally involves the reaction of the hydroxyl group of 4-(morpholin-4-yl)-1,2,5-thiadiazol-3-ol with an epoxide, followed by the introduction of a tert-butylamine side chain.[10][11]
General Synthetic Protocol
While specific industrial processes are proprietary, a general and reproducible laboratory-scale synthesis can be derived from the available literature, primarily patent disclosures. The synthesis of 4-(morpholin-4-yl)-1,2,5-thiadiazol-3-ol is typically achieved from 3-chloro-4-morpholino-1,2,5-thiadiazole.
Experimental Protocol: Synthesis of 4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-ol
Materials:
-
3-Chloro-4-morpholino-1,2,5-thiadiazole
-
A suitable base (e.g., sodium hydroxide, potassium hydroxide)
-
A suitable solvent (e.g., water, aqueous alcohol)
-
Acid for neutralization (e.g., hydrochloric acid)
Procedure:
-
Dissolve or suspend 3-chloro-4-morpholino-1,2,5-thiadiazole in the chosen solvent.
-
Add an aqueous solution of the base to the reaction mixture.
-
Heat the mixture under reflux for a specified period, monitoring the reaction progress by a suitable technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with acid to precipitate the product.
-
Isolate the solid product by filtration.
-
Wash the isolated solid with water to remove any inorganic impurities.
-
Dry the product under vacuum to yield 4-(morpholin-4-yl)-1,2,5-thiadiazol-3-ol.
Note: The specific reaction conditions, such as temperature, reaction time, and concentration, may require optimization for yield and purity.
Section 3: Emerging Potential as a Muscarinic Agonist
Beyond its established role as a synthetic intermediate, the chemical structure of 4-(morpholin-4-yl)-1,2,5-thiadiazol-3-ol holds features that suggest a potential for interaction with muscarinic acetylcholine receptors. The 1,2,5-thiadiazole ring, in particular, has been identified as a viable scaffold in the design of potent and selective muscarinic agonists.
The 1,2,5-Thiadiazole Scaffold in Muscarinic Agonist Design
Research into novel treatments for neurological disorders such as Alzheimer's disease and schizophrenia has spurred the development of muscarinic agonists with improved subtype selectivity to minimize side effects. Several studies have demonstrated that 1,2,5-thiadiazole derivatives can act as potent muscarinic agonists, with some exhibiting selectivity for the M1 and M4 receptor subtypes, which are of particular interest for cognitive enhancement and antipsychotic effects.
Structure-activity relationship studies of these analogs have revealed key insights:
-
The 1,2,5-thiadiazole ring serves as a bioisostere for the ester group of acetylcholine, providing the necessary electrostatic interactions with the receptor.
-
Substituents on the thiadiazole ring significantly influence binding affinity and functional activity. For instance, alkoxy or alkylthio groups at the 3-position of the thiadiazole ring have been shown to enhance M1 agonist potency.[11][12]
-
The nature of the azacyclic moiety (the nitrogen-containing ring) is also critical for receptor interaction and selectivity.
Structural Comparison and Inferred Activity
When comparing the structure of 4-(morpholin-4-yl)-1,2,5-thiadiazol-3-ol to known 1,2,5-thiadiazole-based muscarinic agonists, we can draw some inferences about its potential activity.
The key structural features of 4-(morpholin-4-yl)-1,2,5-thiadiazol-3-ol that support this hypothesis are:
-
The 1,2,5-Thiadiazole Core: As established, this is a known pharmacophore for muscarinic agonists.
-
The 3-Hydroxyl Group: The hydroxyl group can act as a hydrogen bond donor and acceptor, potentially mimicking the role of the ester oxygen in acetylcholine and interacting with key residues in the muscarinic receptor binding pocket.
-
The Morpholine Moiety: The morpholine ring contains a tertiary amine, a common feature in many muscarinic ligands that is often protonated at physiological pH and forms an ionic interaction with a conserved aspartate residue in the receptor.
While the morpholine ring is not identical to the azacyclic structures found in the most potent and selective 1,2,5-thiadiazole-based muscarinic agonists reported to date, its presence suggests that the molecule has the fundamental components required for receptor recognition.
Future Directions and Experimental Validation
The hypothesis that 4-(morpholin-4-yl)-1,2,5-thiadiazol-3-ol possesses muscarinic agonist activity requires experimental validation. A logical progression of research would involve:
-
In Vitro Receptor Binding Assays: To determine the binding affinity of the compound for the five muscarinic receptor subtypes (M1-M5).
-
Functional Assays: To assess the functional activity of the compound at each receptor subtype (e.g., measuring second messenger responses such as calcium mobilization or cAMP inhibition) and determine if it acts as an agonist, antagonist, or allosteric modulator.
-
Structural Modifications: Based on the initial findings, synthetic modifications to the morpholine ring and the 3-hydroxyl group could be explored to optimize potency and selectivity.
Section 4: Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling 4-(morpholin-4-yl)-1,2,5-thiadiazol-3-ol. It is classified as an irritant and may cause respiratory irritation, skin irritation, and serious eye irritation.[5]
Recommended Handling Procedures:
-
Use only in a well-ventilated area or with appropriate local exhaust ventilation.
-
Wear personal protective equipment, including safety glasses, gloves, and a lab coat.
-
Avoid breathing dust.
-
Store in an inert atmosphere at room temperature.[1]
Conclusion
4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-ol is a compound with a dual identity. It is a well-established and commercially important intermediate in the synthesis of Timolol. However, a deeper analysis of its chemical structure, in the context of contemporary medicinal chemistry research, reveals a plausible and exciting new avenue for investigation into its potential as a muscarinic agonist. This technical guide has provided a comprehensive overview of its known properties and has laid the groundwork for future research into its pharmacological profile. The exploration of this compound's muscarinic activity could lead to the discovery of novel therapeutic agents for a range of neurological disorders.
References
- 1. 4-MORPHOLIN-4-YL-1,2,5-THIADIAZOL-3-OL Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. 4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-ol [lgcstandards.com]
- 3. 4-MORPHOLIN-4-YL-1,2,5-THIADIAZOL-3-OL synthesis - chemicalbook [chemicalbook.com]
- 4. Akamai Error [sigmaaldrich.com]
- 5. 30165-97-0 Cas No. | 4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-ol | Apollo [store.apolloscientific.co.uk]
- 6. 4-MORPHOLIN-4-YL-1,2,5-THIADIAZOL-3-OL | 30165-97-0 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. spectrabase.com [spectrabase.com]
- 9. bldpharm.com [bldpharm.com]
- 10. US20110092507A1 - Process for preparing R-(+)-3-morpholino-4-(3- tert-butylamino-2-hydroxypropoxy)-1,2,5-thiadiazole - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
